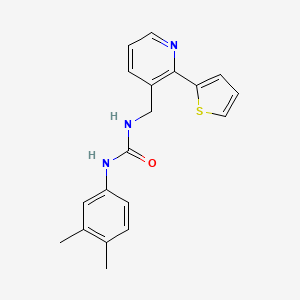
1-(3,4-Dimethylphenyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dimethylphenyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea, also known as DMPU, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. DMPU is a urea derivative that has been shown to inhibit the activity of a variety of enzymes, including kinases, phosphodiesterases, and proteases.
科学的研究の応用
Anticancer Applications
Urea derivatives, specifically diaryl ureas, have been synthesized and evaluated for their anticancer properties. These compounds, including ones similar to the specified chemical, have shown significant antiproliferative effects on various cancer cell lines, such as A549 (lung carcinoma), HCT-116 (colorectal carcinoma), and PC-3 (prostate cancer). The inhibitory activities of these compounds have been compared to well-known anticancer agents, indicating their potential as novel therapeutic agents in cancer treatment (Jian Feng et al., 2020).
Molecular Structure and Hydrogen Bonding
Studies on urea derivatives have also focused on their molecular structure and the role of hydrogen bonding. For instance, the molecular structures of N-aryl-substituted 3-hydroxypyridin-4-ones have been determined, revealing insights into their hydrogen-bonded dimeric pairs. Such structural analyses contribute to the understanding of molecular interactions and the design of molecules with desired properties (J. Burgess et al., 1998).
Supramolecular Chemistry
The synthesis and conformational studies of heterocyclic ureas have explored their ability to form multiply hydrogen-bonded complexes. These studies highlight the potential of urea derivatives in supramolecular chemistry, where they can serve as building blocks for self-assembling structures. This area of research offers promising applications in materials science and nanotechnology (P. Corbin et al., 2001).
Anion Binding and Coordination Chemistry
Urea-based ligands have been investigated for their anion coordination chemistry, demonstrating the ability to form complexes with inorganic oxo-acids. These findings are relevant for developing new materials with specific anion-binding capabilities, which could have applications in catalysis, environmental remediation, and sensor technology (Biao Wu et al., 2007).
Chemical Synthesis
The chemical reactivity of urea derivatives has been leveraged in the synthesis of a wide range of compounds. For example, cyclic urea adducts of triphenyl-tin and -lead halides have been prepared and characterized, contributing to the field of organometallic chemistry and the development of new materials with potential applications in electronics, catalysis, and more (C. Aitken & M. Onyszchuk, 1985).
特性
IUPAC Name |
1-(3,4-dimethylphenyl)-3-[(2-thiophen-2-ylpyridin-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c1-13-7-8-16(11-14(13)2)22-19(23)21-12-15-5-3-9-20-18(15)17-6-4-10-24-17/h3-11H,12H2,1-2H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUOJGVGLEGXGHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCC2=C(N=CC=C2)C3=CC=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

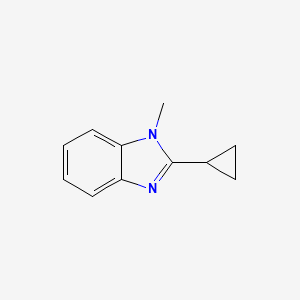
![(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(3-methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2917248.png)
![N-(2-methoxy-5-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2917250.png)
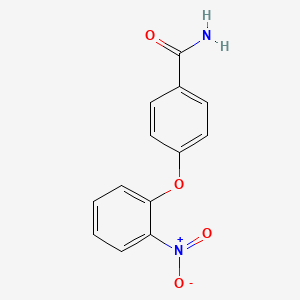
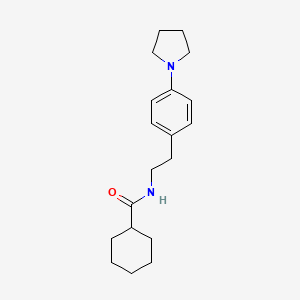
![2-[(4-methylpiperazin-1-yl)methyl]-1H-1,3-benzodiazol-6-amine](/img/structure/B2917258.png)
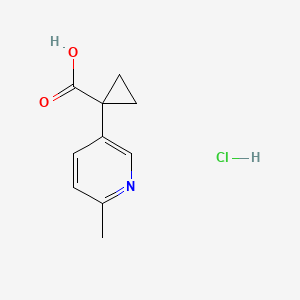
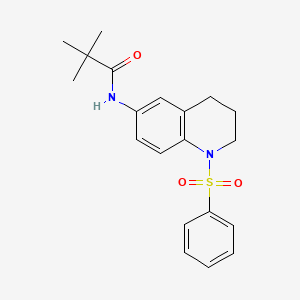
![(E)-3-(phenylsulfonyl)-N1-(pyridin-4-ylmethylene)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2917262.png)
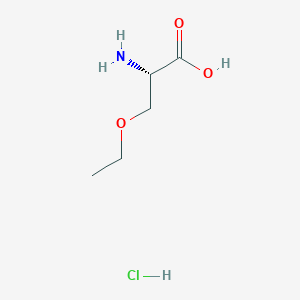
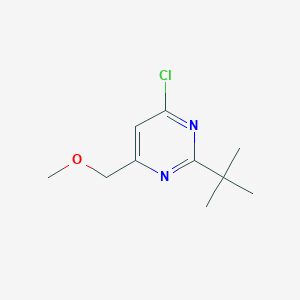
![2,3,4,5-Tetrahydrobenzo[b]oxepin-5-amine hydrochloride](/img/structure/B2917265.png)
![N-(furan-2-ylmethyl)-2-{[5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2917267.png)
